molecular formula C19H17N3O2 B2457173 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-44-7

1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2457173
CAS No.: 899991-44-7
M. Wt: 319.364
InChI Key: PXMWXQWYRFFKSX-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-pyridone core, a privileged scaffold in medicinal chemistry with a broad spectrum of investigated biological activities . The 2-pyridone moiety, present in various natural products and pharmaceuticals, is known for its versatility in drug design, often contributing to improved pharmacological profiles and metabolic stability . The specific structure of this compound, which incorporates a 3-methylbenzyl group at the N-1 position and a pyridin-3-yl carboxamide at the C-3 position, suggests potential as a key intermediate or target for building a chemical library in drug discovery programs. Compounds within this structural class are frequently explored for their antimicrobial, anticancer, and antiviral properties, although the specific biological activity and mechanism of action for this particular analogue require experimental determination . Researchers may find this compound valuable for probing enzyme interactions, such as kinase inhibition, given that similar N-benzyl substituted dihydropyridone derivatives have been studied as inhibitors of targets like EGFR tyrosine kinase and HIV RNase H . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-5-2-6-15(11-14)13-22-10-4-8-17(19(22)24)18(23)21-16-7-3-9-20-12-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMWXQWYRFFKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with pyridine-3-carboxylic acid to form an intermediate, which is then cyclized to produce the dihydropyridine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a critical factor in its industrial application .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated or fully reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylbenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-(3-methylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-(4-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-methylbenzyl group and the pyridin-3-yl moiety provides distinct steric and electronic properties, differentiating it from similar compounds. These unique features contribute to its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

The compound 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₄H₁₃N₃O₃
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 941869-28-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Pseudomonas aeruginosa31.2

The compound exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production, making it a candidate for treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that the compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa10
HCT11615
A37512

The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways .

Other Pharmacological Effects

The compound also displays potential in other therapeutic areas:

  • Anti-inflammatory Activity : Studies suggest it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
  • Antioxidant Activity : The compound has shown to scavenge free radicals effectively, indicating potential benefits in oxidative stress-related conditions.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation, with an MBIC of 62.216 µg/mL .
  • Cancer Cell Line Studies : Research involving the A375 melanoma cell line revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 12 µM, indicating its potency as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyridine moiety is essential for its antimicrobial properties, while modifications on the dihydropyridine core influence its anticancer efficacy.

Key Structural Features:

  • The pyridinyl group enhances interaction with bacterial ribosomes.
  • The dihydropyridine ring is crucial for anticancer activity through its ability to modulate cellular signaling pathways.

Q & A

(Basic) What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the pyridine-2-one core via cyclization of β-ketoesters under acidic conditions . Subsequent functionalization includes:

  • 3-Methylbenzyl group introduction : Achieved via alkylation using 3-methylbenzyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Pyridin-3-yl carboxamide coupling : Conducted using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
    Critical parameters :
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
  • Temperature : Reflux conditions (~100–120°C) improve reaction rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and confirms the absence of tautomeric forms (e.g., lactam vs. hydroxy-pyridine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding patterns, as demonstrated in isostructural dihydropyridine derivatives .
  • HPLC : Quantifies purity (>98%) and detects trace impurities using C18 columns and UV detection .

(Advanced) How can computational modeling predict the binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against kinase or calcium channel targets. Focus on conserved residues (e.g., ATP-binding pockets in kinases) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify key interactions (e.g., hydrogen bonds with pyridin-3-yl groups) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., 3-methylbenzyl vs. fluorobenzyl) with inhibitory potency (IC₅₀) to guide structural optimization .

(Advanced) What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Standardization :
    • Cellular vs. Cell-Free Systems : Compare IC₅₀ values in enzyme inhibition assays (cell-free) vs. cytotoxicity assays (e.g., MTT in HEK293 cells) to distinguish direct target effects from off-target toxicity .
    • Protein Binding Corrections : Measure free compound concentrations using equilibrium dialysis to account for serum protein binding discrepancies .
  • Orthogonal Validation : Confirm calcium channel modulation via patch-clamp electrophysiology if initial fluorescence-based assays show variability .

(Basic) What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent hydrolysis of the amide or lactam groups .
  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation. Thermal stability tests (TGA/DSC) show decomposition >150°C .
  • Solvent Compatibility : Use DMSO for stock solutions (<1% v/v in assays) to avoid precipitation in aqueous buffers .

(Advanced) How can in vivo pharmacokinetic challenges be addressed for this compound?

Methodological Answer:

  • Bioavailability Enhancement :
    • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve intestinal absorption .
    • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance plasma half-life (tested in rodent models) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 oxidation hotspots (e.g., methylbenzyl group) and block with fluorine substituents .

(Basic) What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Kinase Inhibition Panel : Screen against 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify primary targets .
  • Calcium Flux Assay : Use FLIPR Tetra system in HEK cells expressing Cav1.2 channels to assess calcium channel modulation .
  • Anti-Inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) .

(Advanced) How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

  • Core Modifications : Replace pyridin-3-yl with isoxazol-3-yl to test impact on kinase selectivity .
  • Substituent Optimization :
    • 3-Methylbenzyl : Compare with 3-fluorobenzyl analogs to evaluate steric vs. electronic effects on potency .
    • Carboxamide : Replace with sulfonamide to enhance metabolic stability .
  • Synthetic Feasibility : Prioritize derivatives requiring ≤3 synthetic steps (e.g., halogenation, Suzuki coupling) .

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